molecular formula C6H5F9OS B8562123 Ethanol, 2-[(nonafluorobutyl)thio]- CAS No. 113304-06-6

Ethanol, 2-[(nonafluorobutyl)thio]-

Cat. No.: B8562123
CAS No.: 113304-06-6
M. Wt: 296.16 g/mol
InChI Key: RYANFFKXWVUDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While direct synthesis data for this compound are absent in the provided evidence, analogous fluorinated alcohols (e.g., 4’-nonafluorobutyl phenylethanol) suggest synthetic routes involving sodium borohydride reduction of fluorinated ketones or nucleophilic substitution reactions .

Properties

CAS No.

113304-06-6

Molecular Formula

C6H5F9OS

Molecular Weight

296.16 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfanyl)ethanol

InChI

InChI=1S/C6H5F9OS/c7-3(8,5(11,12)13)4(9,10)6(14,15)17-2-1-16/h16H,1-2H2

InChI Key

RYANFFKXWVUDMY-UHFFFAOYSA-N

Canonical SMILES

C(CSC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares Ethanol, 2-[(nonafluorobutyl)thio]- with key analogs:

Compound Name Molecular Formula Functional Groups Key Properties Applications
Ethanol, 2-[(nonafluorobutyl)thio]- C₆H₅F₉OS (inferred) -SC₄F₉, -OH High hydrophobicity, thermal stability, chemical resistance Coatings, surfactants, fluoropolymers
2-(Ethylthio)ethanol C₄H₁₀OS -SC₂H₅, -OH Lower molecular weight (106.19 g/mol), moderate solubility in polar solvents Pharmaceutical intermediates, solvents
2-[(2-Aminoethyl)-thio]-ethanol C₄H₁₁NOS -SC₂H₄NH₂, -OH Amphiphilic (due to -NH₂), higher reactivity in crosslinking reactions Drug synthesis, polymer additives
2-(2-Thienyl)ethanol C₆H₈OS Thiophene ring, -OH Aromatic sulfur, UV stability, used in optoelectronics Pharmaceuticals, organic electronics

Physical and Chemical Properties

  • Fluorinated vs. Non-Fluorinated Thioethers: The nonafluorobutylthio group in Ethanol, 2-[(nonafluorobutyl)thio]- significantly lowers surface energy compared to ethylthio (2-(ethylthio)ethanol) or aminoethylthio groups. This enhances its utility in water-repellent coatings .
  • Thermal Stability: Fluorinated compounds exhibit higher thermal stability. For example, 4’-nonafluorobutyl phenylethanol synthesized in has a boiling point of 60–65°C at 0.2 mmHg, suggesting similar volatility for Ethanol, 2-[(nonafluorobutyl)thio]- under reduced pressure .
  • Solubility : The strong electronegativity of fluorine atoms reduces solubility in polar solvents but increases compatibility with fluorinated matrices.

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